Methyl 4-(difluoromethoxy)-3-formylbenzoate
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Overview
Description
Methyl 4-(difluoromethoxy)-3-formylbenzoate is a chemical compound that features a difluoromethoxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethoxy)-3-formylbenzoate typically involves the introduction of the difluoromethoxy group into the benzoate structure. One common method is the metal-mediated stepwise difluoromethylation reaction. Under weakly acidic conditions, employing potassium hydrogen difluoride (KHF2) as an activator, difluorocarbene can selectively insert into the aliphatic O–H bond of the precursor compound . This method ensures high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)-3-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(difluoromethoxy)-3-formylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism by which Methyl 4-(difluoromethoxy)-3-formylbenzoate exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy group can influence the compound’s lipophilicity and permeability, affecting its absorption, distribution, metabolism, and excretion (ADME) properties . These interactions are crucial in determining the compound’s overall biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds, such as trifluoromethyl phenyl sulfide, share similar fluorine-containing groups but differ in their specific chemical structures and properties.
Fluorinated Benzoates: Compounds like 4-(trifluoromethoxy)benzoic acid have similar benzoate structures but with different fluorine substitutions.
Uniqueness
Methyl 4-(difluoromethoxy)-3-formylbenzoate is unique due to its specific difluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise control over molecular interactions and properties.
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)-3-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(14)6-2-3-8(16-10(11)12)7(4-6)5-13/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHICNGARUGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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